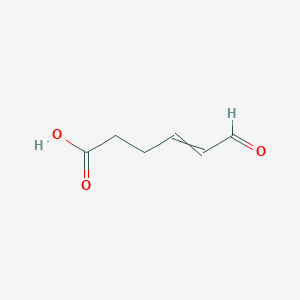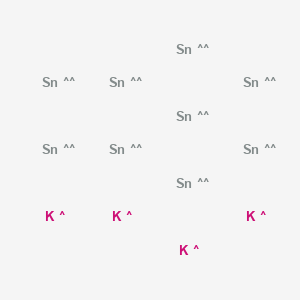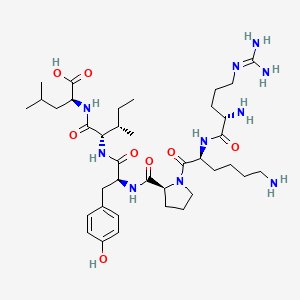
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine is a complex peptide compound composed of multiple amino acids
準備方法
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt or HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide .
化学反応の分析
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in the peptide can participate in substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its potential role in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle.
Industry: It is used in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine can be compared with other similar peptide compounds, such as:
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine These compounds share similar structural features but differ in their amino acid composition, leading to unique properties and applications .
特性
CAS番号 |
82085-31-2 |
|---|---|
分子式 |
C38H64N10O8 |
分子量 |
789.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H64N10O8/c1-5-23(4)31(35(53)46-29(37(55)56)20-22(2)3)47-33(51)28(21-24-13-15-25(49)16-14-24)45-34(52)30-12-9-19-48(30)36(54)27(11-6-7-17-39)44-32(50)26(40)10-8-18-43-38(41)42/h13-16,22-23,26-31,49H,5-12,17-21,39-40H2,1-4H3,(H,44,50)(H,45,52)(H,46,53)(H,47,51)(H,55,56)(H4,41,42,43)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChIキー |
DDPOCQWRHQMDPM-VGPFALITSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
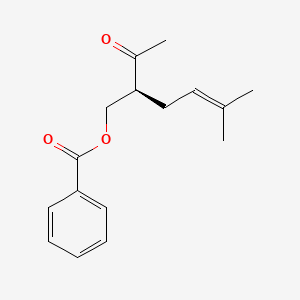
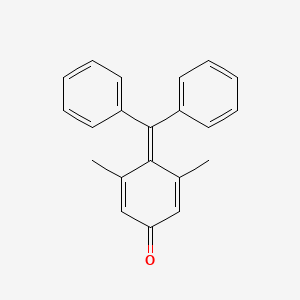
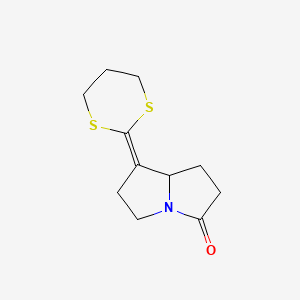
![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
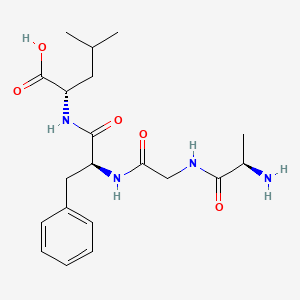
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
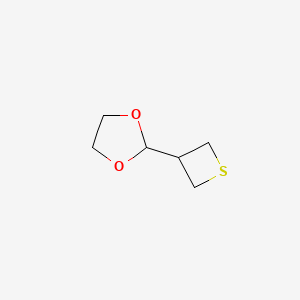
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
